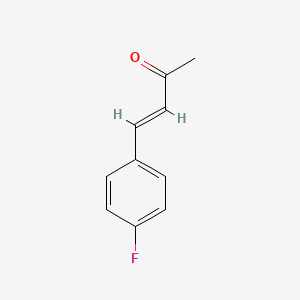

1-(4-Fluorophenyl)but-1-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)but-1-en-3-one and its derivatives often involves condensation reactions of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes in the presence of alkali, yielding compounds with more than 80% efficiency. These compounds' structures are confirmed using physical constants, UV, IR, and NMR spectral data, highlighting the impact of substituents on their properties (Balaji et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)but-1-en-3-one derivatives has been extensively studied using techniques like FT-IR, single crystal X-ray diffraction, and density functional methods. These studies reveal the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization, offering insights into the molecule's electronic properties (Najiya et al., 2014).

Chemical Reactions and Properties

1-(4-Fluorophenyl)but-1-en-3-one undergoes various chemical reactions, including multicomponent reactions leading to complex molecular structures. These reactions are crucial for synthesizing compounds with potential applications in different chemical domains. The supermolecular assembly of these compounds often involves π-π interactions and hydrogen bonding, contributing to their stability and reactivity (Sharma et al., 2013).

Physical Properties Analysis

The physical properties of 1-(4-Fluorophenyl)but-1-en-3-one derivatives, such as melting points, band gap energies, and molecular hyperpolarizability, have been determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science (Meenatchi et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 1-(4-Fluorophenyl)but-1-en-3-one derivatives, are influenced by the presence of fluorine atoms and the compound's molecular structure. Studies have shown that these compounds exhibit a broad range of chemical behaviors, making them versatile in synthetic chemistry and material science applications (Jiang et al., 2012).

Aplicaciones Científicas De Investigación

Optical Properties and Interactions

A study on 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-one explored its synthesis and characterization, including refractive indices in methanol and benzene mixtures. This research provided insights into molar refraction, polarisability constant, and solute-solvent interactions, enhancing our understanding of the optical properties and interactions of similar compounds (Chavan & Gop, 2016).

Molecular Structure and Hyperpolarizability

Another investigation into (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one focused on its molecular structure, FT-IR analysis, and hyperpolarizability. This study highlighted the compound's potential in non-linear optical (NLO) applications, showing its electron density transfer properties and the influence on molecular stability and interactions (Najiya et al., 2014).

Crystal Structure and Hydrogen Bonding

Research on (2E)-3-(4-Fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one detailed its crystal structure, demonstrating significant intermolecular hydrogen bonding. Such studies provide valuable information on the molecular arrangement and potential for forming stable crystalline structures, which is critical for the development of pharmaceuticals and other materials (Butcher et al., 2007).

Synthesis and Structural Analysis

The synthesis and structural analysis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas provided insights into the conformational properties and intramolecular interactions of these compounds. Such research contributes to our understanding of molecular design and the impact of structural variations on chemical properties and reactivity (Saeed et al., 2011).

Liquid Crystalline Properties

A study on but-3-enyl-based fluorinated biphenyl liquid crystals examined the impact of the but-3-enyl terminal group and lateral fluoro substituent on mesomorphic properties. This research is pivotal for advancing liquid crystal technology, with applications in displays and other optoelectronic devices (Jiang et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOKEPVAYTWJGM-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876251 |

Source

|

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)but-1-en-3-one | |

CAS RN |

1611-38-7 |

Source

|

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)